molecular formula C8H10N4O B8798223 1-(5-Aminopyrazin-2-yl)pyrrolidin-2-one

1-(5-Aminopyrazin-2-yl)pyrrolidin-2-one

Cat. No.: B8798223
M. Wt: 178.19 g/mol
InChI Key: FIBFRSFPAIRFOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Aminopyrazin-2-yl)pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidin-2-one core fused with a 5-aminopyrazine moiety. The presence of the aminopyrazine group may influence solubility, metabolic stability, and target selectivity compared to other derivatives.

Properties

Molecular Formula

C8H10N4O

Molecular Weight

178.19 g/mol

IUPAC Name

1-(5-aminopyrazin-2-yl)pyrrolidin-2-one

InChI

InChI=1S/C8H10N4O/c9-6-4-11-7(5-10-6)12-3-1-2-8(12)13/h4-5H,1-3H2,(H2,9,10)

InChI Key

FIBFRSFPAIRFOR-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)C2=NC=C(N=C2)N

Origin of Product

United States

Comparison with Similar Compounds

Anti-Alzheimer’s Activity

Pyrrolidin-2-one derivatives with aromatic substituents show promise as acetylcholinesterase (AChE) inhibitors. For example:

  • Compound 10b (3-(4-(4-fluorobenzoyl)-piperidin-1-yl)-1-(4-methoxybenzyl)-pyrrolidin-2-one) and Compound 18c (1-(3,4-dimethoxybenzyl)-3-((1-(2-(trifluoromethyl)-benzyl)-piperidin-4-yl)-methyl)-imidazolidin-2-one) demonstrated superior anti-Alzheimer’s activity compared to donepezil, a standard AChE inhibitor. The methoxy and trifluoromethyl groups enhance lipophilicity and blood-brain barrier penetration .

Antioxidant Activity

Pyrrolidin-2-one derivatives with thioxo-oxadiazole or triazole substituents exhibit potent antioxidant properties:

  • A chloro-hydroxyphenyl-substituted derivative showed 1.5× higher DPPH radical scavenging activity than ascorbic acid, attributed to electron-donating groups stabilizing free radicals .

Adrenoceptor Affinity and Cardiovascular Effects

Arylpiperazine-pyrrolidin-2-one hybrids display strong α-adrenoceptor (AR) binding:

  • Compound 7 (1-{3-[4-(2-chloro-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one) showed high α1-AR affinity (pKi = 7.13), while Compound 18 (1-{3-[4-(4-chloro-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one) exhibited α2-AR selectivity (pKi = 7.29) .
  • S-73 (1-{4-[4-(2,4-difluorophenyl)piperazin-1-yl]butyl}pyrrolidin-2-one) demonstrated antiarrhythmic (ED50 = 1.0 mg/kg iv) and prolonged hypotensive effects in vivo .

Antimalarial Activity and DMPK Properties

1-(Pyridin-4-yl)pyrrolidin-2-one derivatives were evaluated as Plasmodium cytochrome P450 inhibitors:

  • These compounds exhibited low to moderate microsomal stability in human and rat liver microsomes, with aqueous solubility values critical for oral bioavailability .

Implication: The 5-aminopyrazine group’s polarity may enhance solubility compared to pyridyl analogs, though metabolic stability requires empirical validation.

Chemical Reactivity

Sulfenamide and sulfonamide derivatives of pyrrolidin-2-one show divergent thiol reactivity:

  • 1-(Methylsulfanyl)pyrrolidin-2-one (sulfenamide) is highly reactive with thiols, whereas 1-methanesulfonylpyrrolidin-2-one (sulfonamide) is inert. This reactivity correlates with N-S bond oxidation states .

Comparison: The 5-aminopyrazine group’s nucleophilic amino group could facilitate covalent interactions with biological targets, analogous to sulfenamides.

Data Tables

Table 1: Structural and Pharmacological Comparison of Pyrrolidin-2-one Derivatives

Compound Name Substituent/Structure Biological Activity Key Finding Reference
1-(5-Aminopyrazin-2-yl)pyrrolidin-2-one 5-Aminopyrazin-2-yl Hypothetical: AChE inhibition Potential for enhanced solubility -
10b (Anti-Alzheimer’s) 4-Methoxybenzyl, piperidin-4-yl AChE inhibition Superior to donepezil
7 (Adrenoceptor) 4-(2-Chlorophenyl)piperazine propyl α1-AR affinity (pKi=7.13) High α1-AR binding
1-(Pyridin-4-yl)pyrrolidin-2-one Pyridin-4-yl Antimalarial Low microsomal stability
S-73 (Cardiovascular) 4-[4-(2,4-Difluorophenyl)piperazin-1-yl] Antiarrhythmic ED50 = 1.0 mg/kg iv

Table 2: Physicochemical and DMPK Properties

Compound Class Aqueous Solubility Microsomal Stability Key Limitation Reference
1-(Pyridin-4-yl)pyrrolidin-2-one Moderate Low (Human/Rat) Rapid oxidative metabolism
Thioxo-oxadiazole derivatives High (Polar groups) Not reported Potential hepatotoxicity
Arylpiperazine derivatives Low (Lipophilic) Moderate Limited CNS penetration

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